3-Methyl-3-butenyl caffeate
Description
Overview of Caffeic Acid Esters and their Biological Significance
Caffeic acid esters are a widespread group of natural phenolic compounds derived from caffeic acid. Caffeic acid itself is a hydroxycinnamic acid, a type of organic compound found in a variety of plant-based foods, including coffee beans, fruits, and vegetables. biointerfaceresearch.com The esterification of caffeic acid with various alcohols results in a diverse family of molecules with a broad spectrum of biological activities. mdpi.com
One of the most extensively studied caffeic acid esters is caffeic acid phenethyl ester (CAPE), a key bioactive component of propolis. nih.govnih.gov Research has shown that CAPE possesses a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities. nih.govrndsystems.comtocris.com The biological activities of caffeic acid and its esters are often linked to their ability to modulate various cellular processes. For instance, they can inhibit the activity of enzymes such as lipoxygenase and protein tyrosine kinase. rndsystems.comtocris.com Furthermore, some caffeic acid esters, like CAPE, have been shown to specifically inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and in processes of inflammation. rndsystems.comtocris.com
The structural diversity of caffeic acid esters, arising from the different alcohol moieties attached to the caffeic acid backbone, leads to a range of biological effects. mdpi.com For example, esters with long-chain fatty alcohols have been identified and have demonstrated antioxidant and anti-inflammatory properties. mdpi.com
Contextualization of 3-Methyl-3-butenyl Caffeate within Polyphenolic Research
Polyphenols are a large and diverse group of naturally occurring compounds found in plants. They are characterized by the presence of multiple phenol (B47542) structural units. This class of compounds is further divided into several subclasses, including flavonoids, phenolic acids, stilbenes, and lignans. Caffeic acid and its esters, including this compound, fall under the category of phenolic acids, specifically hydroxycinnamic acids. biointerfaceresearch.com
Historical Perspectives on Natural Product Discovery of Caffeate Esters
The discovery of caffeic acid esters is intrinsically linked to the long history of using natural products in traditional medicine. Propolis, a major source of many bioactive caffeate esters, has been used for centuries for its medicinal properties. nih.govtjnpr.org The systematic scientific investigation of these natural products began much later.
An important milestone in the study of caffeate esters was the isolation and identification of caffeic acid phenethyl ester (CAPE) from propolis. nih.gov This discovery spurred further research into the chemical composition of propolis from different geographical regions, leading to the identification of a wide array of caffeic acid derivatives, including this compound. tjnpr.orgnih.gov
Early methods for the identification of these compounds relied on traditional chromatographic techniques. The advent of modern analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, has greatly facilitated the discovery and characterization of new caffeate esters from various natural sources. unito.ittjnpr.org These advanced techniques have allowed for the detailed analysis of complex natural mixtures and the unambiguous identification of individual components like this compound. tjnpr.org The synthesis of these natural esters has also been a significant area of research, allowing for confirmation of their structures and further investigation of their biological activities. manuka.skresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-methylbut-3-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9,15-16H,1,7-8H2,2H3/b6-4+ |
InChI Key |
APFXJJMDUXKKAG-GQCTYLIASA-N |
SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Isomeric SMILES |
CC(=C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyms |
3-methyl-3-butenyl caffeate prenyl caffeate |
Origin of Product |
United States |
Natural Occurrence and Distribution of 3 Methyl 3 Butenyl Caffeate
Primary Botanical Sources
The principal natural sources of 3-Methyl-3-butenyl caffeate are directly linked to the resinous secretions of certain tree species, which are subsequently utilized by honeybees.
This compound is a recognized constituent of the bud exudates of various poplar trees belonging to the genus Populus. These resinous secretions play a protective role for the developing buds. Research has identified several caffeic acid esters in these exudates, with their composition varying between different Populus species.
One study focusing on the chemical composition of the absolute obtained from Populus nigra L. (black poplar) buds identified this compound as a component. The relative abundance of this compound was determined to be 0.9% in the analyzed absolute unito.it. This indicates that while present, it may not be the most abundant caffeate in this particular species. The primary role of these resinous exudates is to protect the buds, and their complex chemical makeup, including compounds like this compound, contributes to this function nih.gov.
| Compound | Relative Abundance (%) | Source |
|---|---|---|
| This compound | 0.9 | Populus nigra Bud Absolute unito.it |
Propolis, a resinous substance produced by honeybees, is a significant source of this compound. Bees collect the resinous exudates from plants, primarily poplar buds in Europe and North America, and mix it with their own secretions and beeswax to create propolis blogspot.com. Consequently, the chemical composition of propolis is directly related to the local flora available to the bees.
A specific fraction of propolis, known as LB-1, has been identified as a major constituent of poplar-type propolis. This fraction is notable for its high concentration of three isomeric pentenyl caffeates, which collectively make up 87% of LB-1 medscape.com. These isomers are 3-methyl-2-butenyl (B1208987) caffeate, 2-methyl-2-butenyl caffeate, and this compound medscape.com. While the exact percentage of each isomer within this 87% can vary, it highlights that this compound is a significant component of this propolis fraction.
Geographical and Varietal Influences on Compound Concentration
The concentration of this compound in propolis is heavily dependent on the geographical origin, which dictates the available Populus species. Studies have shown a distinct difference in the chemical profile of propolis from different regions.
Research analyzing European and Asiatic propolis samples has identified the presence of this compound. In these samples, a general order of abundance for several allergenic caffeates has been established, with this compound being less abundant than benzyl (B1604629) caffeate (CABE), 3-methyl-2-butenyl caffeate (3M2B), and phenylethyl caffeate (CAPE) researchgate.net. In contrast, these compounds, including this compound, were not found in Brazilian red and green propolis, which are derived from different native plant species researchgate.net. This stark geographical variation underscores the importance of the local poplar population in determining the presence and concentration of this specific caffeate in propolis.
| Geographical Origin | Presence of this compound |
|---|---|
| Europe | Present researchgate.net |
| Asia | Present researchgate.net |
| Brazil (Red and Green Propolis) | Not Found researchgate.net |
Comparative Analysis with Related Caffeate Isomers in Natural Matrices
In its natural sources, this compound is often found alongside its structural isomers and other related caffeate esters. The propolis fraction LB-1 provides a clear example of this co-occurrence. This fraction is composed of 87% of three isomeric pentenyl caffeates: 3-methyl-2-butenyl caffeate, 2-methyl-2-butenyl caffeate, and this compound medscape.com. Among these, 3-methyl-2-butenyl caffeate is often cited as the main component of LB-1 and a potent sensitizer medscape.comnih.govumn.edu.
A study on European and Asiatic propolis provided a relative abundance ranking of several caffeate allergens. This analysis placed this compound (3M3B) after benzyl caffeate (CABE), 3-methyl-2-butenyl caffeate (3M2B), and phenylethyl caffeate (CAPE), and ahead of caffeic acid (CA) and 2-methyl-2-butenyl caffeate (2M2B) researchgate.net. This indicates that while this compound is a consistent component of poplar-type propolis, its concentration is generally lower than that of its isomer, 3-methyl-2-butenyl caffeate, and other common caffeates.
| Compound | Relative Abundance |
|---|---|
| Benzyl caffeate (CABE) | Most Abundant |
| 3-Methyl-2-butenyl caffeate (3M2B) | ↓ |
| Phenylethyl caffeate (CAPE) | ↓ |
| This compound (3M3B) | ↓ |
| Caffeic acid (CA) | ↓ |
| 2-Methyl-2-butenyl caffeate (2M2B) | Least Abundant |
Note: This table represents a qualitative ranking of abundance based on the cited source researchgate.net.
Advanced Methodologies for Isolation and Structural Elucidation
Chromatographic Separation Techniques
Chromatography is fundamental to the isolation of 3-methyl-3-butenyl caffeate from complex mixtures. Both liquid and gas chromatography, often coupled with mass spectrometry, are employed to separate the compound from other closely related phytochemicals.
Liquid Chromatography Applications (HPLC, LC-MS, LC-HRMS)
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of this compound. The use of mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) as detectors provides the high sensitivity and selectivity required for identifying compounds in intricate samples like propolis extracts. unito.itresearchgate.net
Researchers have successfully used reverse-phase HPLC systems for separation. For instance, an analysis of Nigerian propolis utilized an HPLC system with an ACE C-18 column coupled to an Exactive (Orbitrap) mass spectrometer. unito.it This setup allowed for the effective separation and subsequent identification of 3-methyl-3-butenyl-(E)-caffeate. unito.itresearchgate.net Similarly, LC-HRMS analysis has been employed to study the formation of peptide adducts of caffeic acid esters, highlighting the technique's power in complex reaction monitoring. In a typical setup, a C18 column is used with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. This gradient allows for the sequential elution of compounds based on their polarity.
| Technique | Column Details | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| LC-MS | ACE C-18 (150 × 3 mm, 3 μm) | Water (0.1% formic acid) and Methanol | Exactive (Orbitrap) Mass Spectrometer | unito.it |
| LC-HRMS | Acclaim™ RSLC 120 C18 (2.1 × 150 mm, 2.2 μm) | A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid) (Gradient) | Positive Ion Mode (PRM Scan) | |
| HPLC-PDA-MS | Not specified | Not specified | Photodiode Array (PDA) and Single Quadrupole MS (ESI/APCI) | scispace.com |
Gas Chromatography Methods (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, especially in propolis and poplar bud extracts. nih.govscispace.com Due to the low volatility of phenolic compounds, a derivatization step is typically required prior to GC analysis. The most common method is silylation, where active hydrogens (like those in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. acs.org For example, analysis of poplar bud absolute involved derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) before injection into the GC-MS system. scispace.comacs.org
The identification of compounds is achieved by comparing their mass spectra and retention indices with those in established libraries (like NIST) and with published data. scispace.comacs.org GC-MS analyses have successfully identified this compound in various propolis samples from different geographical origins. nih.govacs.orghmdb.ca
| Parameter | Details | Reference |
|---|---|---|
| Derivatization Agent | N,O,bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with Pyridine | acs.org |
| Column | HP-5MS (30 m × 250 μm, 0.25 μm film thickness) | |
| Carrier Gas | Helium (1 mL/min) | |
| Temperature Program | Initial 50°C, ramp to 280°C at 3°C/min, hold for 10-15 min | scispace.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | scispace.com |
Spectroscopic Characterization Strategies
Once isolated or separated chromatographically, the definitive identification of this compound requires spectroscopic analysis. Mass spectrometry provides molecular weight and fragmentation information, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural insights.
Mass Spectrometry Techniques (MS/MS Fragmentation Analysis)
Mass spectrometry, particularly tandem MS (MS/MS), is crucial for distinguishing this compound from its isomers, such as 3-methyl-2-butenyl (B1208987) caffeate (prenyl caffeate) and 2-methyl-2-butenyl caffeate. While these isomers have the same molecular weight, their fragmentation patterns under collision-induced dissociation can differ.
Analysis using UHPLC-DAD-MS/MS with electrospray ionization in negative mode has shown that this compound produces characteristic fragment ions. The main product ions are observed at m/z 179, corresponding to the caffeic acid moiety after neutral loss of the butenyl group, and a further fragment at m/z 135. This pattern is distinct from its isomers, which tend to produce fragments at m/z 178 and 134. This subtle difference in fragmentation is critical for correct identification in complex mixtures.
| Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Inferred Structure of Fragment | Reference |
|---|---|---|---|
| 247 | 179, 135 | [Caffeic acid - H]⁻, [Caffeic acid - H - CO₂]⁻ |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Unambiguous Identification
While MS techniques are powerful for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural elucidation of a molecule. Through ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY, HMQC, and HMBC), the precise connectivity of all atoms in the this compound molecule can be established. acs.org
The ¹H NMR spectrum shows characteristic signals for both the caffeoyl and the 3-methyl-3-butenyl moieties. The aromatic protons of the caffeoyl group appear as doublets and a doublet of doublets in the aromatic region (~6.8-7.1 ppm). The trans-olefinic protons of the acrylate (B77674) group appear as two doublets around 6.3 and 7.6 ppm with a large coupling constant (~16 Hz). The signals for the 3-methyl-3-butenyl group include a triplet for the methylene (B1212753) group adjacent to the ester oxygen (~4.3 ppm), another triplet for the adjacent methylene group (~2.4 ppm), a singlet for the methyl group (~1.8 ppm), and two singlets for the terminal vinyl protons (~4.8 ppm). chemicalbook.com
The ¹³C NMR spectrum complements this by showing signals for all 14 carbons, including the ester carbonyl (~167 ppm), the aromatic carbons, the olefinic carbons of both the acrylate and butenyl groups, and the aliphatic carbons. nih.gov The combination of ¹H and ¹³C NMR data provides a complete structural fingerprint of the molecule.
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Caffeoyl Moiety | ||
| 1' | - | 127.0 |
| 2' | 7.05 (d) | 114.5 |
| 3' | - | 146.0 |
| 4' | - | 149.0 |
| 5' | 6.80 (d) | 116.0 |
| 6' | 6.95 (dd) | 122.5 |
| α (7') | 6.30 (d, J≈16 Hz) | 115.5 |
| β (8') | 7.60 (d, J≈16 Hz) | 145.5 |
| C=O (9') | - | 167.5 |
| 3-Methyl-3-butenyl Moiety | ||
| 1'' | 4.30 (t) | 63.0 |
| 2'' | 2.40 (t) | 37.5 |
| 3'' | - | 142.0 |
| 4'' | 4.80 (s) | 113.0 |
| CH₃ (5'') | 1.80 (s) | 22.5 |
Note: Values are predicted based on typical shifts for caffeoyl esters and related structures and are for illustrative purposes. mdpi.comchemicalbook.comnih.gov
De-replication Approaches in Natural Product Chemistry
In natural product chemistry, it is common to re-isolate known compounds. To avoid this time-consuming process, de-replication strategies are employed. De-replication is the rapid identification of known compounds in a crude extract at an early stage of the investigation. chembk.com
For this compound, this is often achieved using LC-MS in combination with specialized software and databases. unito.itresearchgate.netchembk.com For example, a study on Nigerian propolis used LC-MS analysis and processed the results with MestReNova (Mnova) software. unito.itchembk.com The software compares the experimental data (retention time, mass, and fragmentation pattern) against a database of compounds previously isolated and characterized from African propolis. unito.itresearchgate.net In this study, 3-methyl-3-butenyl-(E)-caffeate was successfully identified by matching its LC-MS profile with a database entry, demonstrating the efficiency of de-replication in modern phytochemical analysis. unito.itresearchgate.net This approach quickly confirms the presence of known constituents, allowing researchers to focus their efforts on isolating novel or more biologically active compounds.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Methyl-2-butenyl caffeate (Prenyl caffeate) |
| 2-Methyl-2-butenyl caffeate |
| Caffeic acid |
| Formic acid |
| Acetonitrile |
| Methanol |
| Pyridine |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Helium |
Biosynthetic Pathways and Precursors
Integration within the Phenylpropanoid Biosynthesis Pathway
3-Methyl-3-butenyl caffeate is a derivative of caffeic acid, a central intermediate in the phenylpropanoid pathway. kegg.jpgenome.jp This pathway is responsible for synthesizing a vast array of plant secondary metabolites from the aromatic amino acid L-phenylalanine. kegg.jpgenome.jp
The initial steps involve the conversion of L-phenylalanine into cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . genome.jpmdpi.com Cinnamic acid then undergoes a series of hydroxylation reactions. First, cinnamate (B1238496) 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. mdpi.commdpi.com Subsequently, the enzyme p-coumarate 3-hydroxylase (C3H) hydroxylates p-coumaric acid to yield caffeic acid. mdpi.com
For esterification to occur, caffeic acid must be activated. This is achieved by the enzyme 4-coumaric acid:CoA-ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to the carboxyl group of caffeic acid, forming the high-energy thioester, caffeoyl-CoA. mdpi.comacs.org Caffeoyl-CoA is the direct precursor that donates the caffeoyl group in the formation of various caffeate esters, including this compound. mdpi.com
Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Caffeoyl-CoA
| Enzyme | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |
| p-Coumarate 3-hydroxylase | C3H | Hydroxylation | p-Coumaric acid | Caffeic acid |
Enzymatic Mechanisms in Caffeate Ester Formation
The final step in the biosynthesis of a caffeate ester is the formation of an ester bond between the activated caffeoyl-CoA and an alcohol. mdpi.com This reaction is generally catalyzed by an acyltransferase enzyme. In the biosynthesis of caffeic acid phenethyl ester (CAPE), for example, the CoA is replaced by phenethyl alcohol in a single-step esterification. mdpi.com While the specific enzyme for this compound formation in plants is not definitively identified, the mechanism is expected to be analogous.
In addition to biosynthesis within plants, caffeate esters can be synthesized enzymatically for research and industrial purposes using lipases. mdpi.comnih.gov Enzymes like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are highly efficient at catalyzing the esterification of caffeic acid with various alcohols. nih.govnih.gov These reactions can be performed through direct esterification of caffeic acid or via transesterification from another caffeate ester, such as methyl caffeate. nih.govresearchgate.net This enzymatic approach is valued for its efficiency and for operating under mild conditions, often in non-toxic "green" solvents like deep eutectic solvents. mdpi.comresearchgate.net
Hypothesized Biosynthetic Route to this compound
The biosynthesis of this compound is hypothesized to occur through the convergence of two major metabolic pathways: the phenylpropanoid pathway and the isoprenoid (or terpenoid) pathway.
Phenylpropanoid Pathway : As detailed in section 4.1, this pathway provides the caffeoyl-CoA precursor. genome.jpmdpi.com
Isoprenoid Pathway : The alcohol precursor, 3-methyl-3-butenol (also known as isoprenol), is derived from this pathway. chemsrc.com The fundamental building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. mdpi.comscispace.com These five-carbon units are the foundation for all terpenoid compounds, and through enzymatic modification, can form a variety of alcohols, including 3-methyl-3-butenol. chemsrc.com
Final Esterification : The hypothesized final step is the condensation of caffeoyl-CoA and 3-methyl-3-butenol, catalyzed by a specific acyltransferase, to yield this compound.
This proposed route highlights a sophisticated metabolic network where products from different pathways are combined to create a diverse suite of natural compounds. The presence of this compound in natural products like propolis supports its biosynthetic origin in plants. tjnpr.orgtjnpr.org
Table 2: Precursors for this compound Biosynthesis
| Precursor | Chemical Moiety | Biosynthetic Pathway |
|---|---|---|
| Caffeoyl-CoA | Caffeoyl group | Phenylpropanoid Pathway |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Coumaric acid:CoA-ligase |
| Acyltransferase |
| Caffeic acid |
| Caffeic acid phenethyl ester (CAPE) |
| Caffeoyl-CoA |
| Cinnamate 4-hydroxylase |
| Cinnamic acid |
| Coenzyme A |
| Dimethylallyl pyrophosphate (DMAPP) |
| Isopentenyl pyrophosphate (IPP) |
| Isoprenol |
| L-Phenylalanine |
| Lipase |
| Methyl caffeate |
| p-Coumarate 3-hydroxylase |
| p-Coumaric acid |
| Phenethyl alcohol |
Mechanistic Investigations of Biological Activities
Antimicrobial Mechanisms of Action
3-Methyl-3-butenyl caffeate has demonstrated notable activity against various pathogens, including fungi and viruses. Its mechanisms of action involve direct interaction with microbial cellular processes and key enzymes.
In-silico docking studies have provided insights into the potential interaction of this compound with crucial fungal enzymes. These enzymes are vital for fungal survival and are considered promising targets for antifungal drug development. ekb.eg
N-myristoyl transferase (NMT): This enzyme catalyzes the attachment of myristate to proteins, a process essential for fungal viability. nih.gov Docking studies have shown that this compound exhibits a reasonable binding affinity to Candida NMT, suggesting it could contribute to the antifungal activity by interfering with this enzyme. ekb.egresearchgate.net
Thymidylate synthase (TS): TS is a key enzyme in DNA biosynthesis. Molecular docking predictions indicate that this compound can bind to the active site of Candida thymidylate synthase. researchgate.net This interaction suggests a potential mechanism of action involving the inhibition of fungal DNA synthesis.
Lanosterol (B1674476) 14-alpha demethylase (CYP51): This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi, which is the fungal equivalent of cholesterol in mammals. wikipedia.orgnih.gov Azole antifungal drugs commonly target this enzyme. Docking studies have demonstrated that this compound has a good binding affinity for lanosterol 14-alpha demethylase, indicating its potential to disrupt fungal cell membrane synthesis. ekb.egresearchgate.net
The binding affinities of this compound to these fungal enzymes, as determined by in-silico studies, are summarized in the table below.
| Fungal Enzyme | Predicted Binding Affinity (kcal/mol) |
| N-myristoyl transferase (NMT) | -6.51 |
| Thymidylate synthase (TS) | -6.97 |
| Lanosterol 14-alpha demethylase (LDM) | -6.45 |
| Data from in-silico docking studies ekb.eg |
This compound has been reported to possess antiviral properties. Notably, it has been shown to inhibit the titration and DNA synthesis of the herpes simplex virus (type 1) in ex vivo studies. nih.gov This suggests that the compound can interfere with the replication cycle of the virus. While the precise molecular mechanisms of its antiviral action require further elucidation, its ability to inhibit viral DNA synthesis points towards a direct interference with viral replication machinery.
Antiproliferative and Chemopreventive Actions
Beyond its antimicrobial effects, this compound has demonstrated significant potential in inhibiting the growth of cancer cells and modulating pathways associated with cancer development.
Studies have shown that this compound exhibits antiproliferative activity against a range of human cancer cell lines. nih.gov It has been identified as a potent inhibitor of proliferation in various gastrointestinal cancer cell lines, including: manuka.skcabidigitallibrary.org
DLD-1 human colorectal adenocarcinoma cells
HCT-116 colon carcinoma cells
KYSE-30 esophageal squamous cancer cells
NCI-N87 gastric carcinoma cells
The compound has also demonstrated strong inhibitory effects on the proliferation of melanoma cells. google.com The antiproliferative activity appears to be dose-dependent, with varying levels of inhibition observed at different concentrations. manuka.sk
The following table summarizes the observed antiproliferative activity of this compound against different cancer cell lines.
| Cancer Cell Line | Type of Cancer | Observed Effect |
| DLD-1 | Human Colorectal Adenocarcinoma | Strong anti-proliferative activity. nih.govkisti.re.kr |
| HCT-116 | Colon Carcinoma | Good broad-spectrum activity. nih.govcabidigitallibrary.org |
| KYSE-30 | Esophageal Squamous Cancer | Anti-proliferative activity observed. nih.govmanuka.sk |
| NCI-N87 | Gastric Carcinoma | Anti-proliferative activity observed. nih.govmanuka.sk |
| Melanoma Cells | Skin Cancer | Strong inhibitor of proliferation. google.com |
The anticancer effects of this compound are linked to its ability to modulate key signaling pathways involved in cancer initiation and progression. While direct studies on the pure compound are emerging, its presence in propolis, a substance known for its anticancer properties, provides significant clues. irb.hr Propolis and its constituents, including caffeic acid esters, are known to inhibit multiple signaling pathways crucial for cancer development. irb.hrnih.gov
The mechanisms underlying the antiproliferative effects of caffeate derivatives often involve the induction of apoptosis (programmed cell death) through pathways mediated by both cell surface receptors like Fas and the mitochondria. researchgate.net These compounds can influence the expression of key regulatory proteins, such as increasing the expression of the tumor suppressor protein p53 and altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.net This modulation can lead to the activation of caspases, a family of proteases that execute apoptosis. researchgate.net Furthermore, propolis and its components have been shown to inhibit oncogenic signaling pathways such as the PI3K/Akt pathway, which is frequently overactive in cancer. nih.gov
Induction of Apoptotic Pathways
Recent studies have highlighted the potential of this compound to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating damaged or cancerous cells from the body.
Research has demonstrated that this compound, along with other phenolic compounds found in propolis, exhibits significant anti-proliferative activity against several gastrointestinal cancer cell lines. researchgate.netcabidigitallibrary.org Specifically, it has shown effectiveness against HCT-116 colon carcinoma, KYSE-30 esophageal squamous cancer, and NCI-N87 gastric carcinoma cells. researchgate.netcabidigitallibrary.org The anti-proliferative effects are linked to the induction of apoptosis. nih.gov While the precise molecular pathways are still under investigation, it is understood that like other caffeic acid esters, it can contribute to the loss of mitochondrial membrane potential, a key event in the apoptotic cascade. cabidigitallibrary.org
One study noted that while 1,1-dimethylallyl caffeate and this compound both showed anti-proliferative activity, the latter was less potent, suggesting that the specific structure of the ester group influences its biological efficacy. manuka.sk For instance, at a concentration of 100 μg/ml, this compound demonstrated 40% anti-proliferative activity against KYSE-30 cells. manuka.sk
It is believed that the apoptotic activity of propolis extracts containing this compound may be mediated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, often involving the activation of caspase signaling cascades. cabidigitallibrary.orgnih.gov
Enzyme Inhibition Profiles
This compound has been identified as an inhibitor of several key enzymes implicated in various physiological and pathological processes.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme crucial for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can help manage post-meal blood glucose levels.
While some studies on propolis fractions containing a mixture of compounds have shown alpha-glucosidase inhibitory activity, the specific contribution of this compound is not always clearly delineated. researchgate.netresearchgate.netglobalresearchonline.net One study investigating isolated compounds from Egyptian propolis reported that 3-methyl-3-butenyl-trans-caffeate did not exhibit significant alpha-glucosidase inhibitory activity at the tested concentration, whereas other components of the propolis extract did. impactfactor.org This suggests that while propolis as a whole may have anti-hyperglycemic potential, this compound may not be a primary contributor to this specific enzymatic inhibition.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE can increase acetylcholine levels in the brain, a therapeutic strategy for conditions like Alzheimer's disease.
Studies have identified 3-methyl-3-butenyl-trans-caffeate as an inhibitor of acetylcholinesterase. nih.govwiley.com Research on Egyptian propolis revealed that a sub-fraction rich in caffeic acid esters, including 3-methyl-3-butenyl-trans-caffeate, demonstrated significant AChE inhibitory activity. globalresearchonline.net One particular study reported that 3-methyl-3-butenyl-trans-caffeate exhibited 57.14% inhibition of AChE activity, suggesting it acts by blocking the enzyme's active site. nih.govwiley.com Another investigation found that a propolis sample containing a significant amount of 3-methyl-3-butenyl-trans-caffeate (7.29%) showed stronger AChE inhibitory activity compared to a sample with a lower concentration of this compound. researchgate.net
Table 1: Acetylcholinesterase Inhibition by this compound and Related Compounds
| Compound | Source | % Inhibition (at 100 µM) | IC50 (µg/ml) | Reference |
| 3-Methyl-3-butenyl-trans-caffeate | Egyptian Propolis | 57.14 | - | nih.govwiley.com |
| Pinostrobin | Egyptian Propolis | ~65 | - | impactfactor.org |
| 3,4-Dimethoxycinnamic acid | Egyptian Propolis | ~60 | - | impactfactor.org |
| Propolis Sample A (high caffeate content) | Egyptian Propolis | - | 360 | researchgate.net |
| Propolis Sample B (low caffeate content) | Egyptian Propolis | - | >600 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin, hair, and eye color. Inhibition of tyrosinase is of interest in the cosmetic industry for skin-lightening products and in medicine for treating hyperpigmentation disorders.
Research on the tyrosinase inhibitory activity of compounds isolated from Egyptian propolis showed that 3-methyl-3-butenyl-trans-caffeate exhibited very low inhibitory activity, with only 7.9% inhibition at a concentration of 100 μM. impactfactor.orgresearchgate.net This was significantly lower than the positive control, Vitamin C, which showed 60% inhibition. impactfactor.org Other compounds in the same study, such as pinostrobin, showed more moderate activity. impactfactor.org This indicates that this compound is a weak inhibitor of tyrosinase.
Antioxidant Mechanisms
The antioxidant properties of this compound are attributed to its chemical structure, specifically the caffeic acid moiety which contains a catechol (3,4-dihydroxyphenyl) group. smolecule.com This structure allows it to effectively neutralize free radicals.
Radical Scavenging Capabilities
This compound demonstrates significant radical scavenging capabilities, a key mechanism of its antioxidant action. This has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govbio-conferences.org
The presence of the dihydroxyphenyl group in this compound allows it to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing them from causing oxidative damage to cells and tissues. smolecule.com Studies have shown that propolis extracts containing this compound exhibit potent free radical scavenging activity. scispace.comresearchgate.net For instance, a propolis sample containing this compound demonstrated strong DPPH radical scavenging activity, with an IC50 value of 4.69 μg/ml for one sample. researchgate.net The antioxidant activity is also evident in its ability to protect against lipid peroxidation. scielo.br
Table 2: Antioxidant Activity of Propolis Extracts Containing this compound
| Assay | Result | Reference |
| DPPH Radical Scavenging | IC50 of 4.69 μg/ml for a propolis sample | researchgate.net |
| DPPH Radical Scavenging | 1874.12 mMTE/g for a propolis sample | bio-conferences.org |
| ABTS Radical Scavenging | 1539.52 mMTE/g for a propolis sample | bio-conferences.org |
| FRAP (Ferric Reducing Antioxidant Power) | 1039.18 mMTE/g for a propolis sample | bio-conferences.org |
This table is interactive. Click on the headers to sort the data.
Role of Phenolic Hydroxyl Groups in Oxidative Stress Mitigation
The notable antioxidant activity of this compound is fundamentally linked to the specific arrangement of functional groups within its molecular architecture, particularly the phenolic hydroxyl (-OH) groups on its catechol moiety. This dihydroxylated aromatic ring is the primary site of action for mitigating oxidative stress through various chemical mechanisms.
The Central Role of the Catechol Group
The defining feature of this compound's antioxidant capacity is the catechol group (a 3,4-dihydroxyphenyl group) inherited from its parent compound, caffeic acid. This structure is recognized as one of the most potent phenolic antioxidants. mdpi.com The presence of two hydroxyl groups in an ortho position to each other is crucial. This arrangement allows for the donation of hydrogen atoms to neutralize free radicals, thereby stabilizing them and terminating oxidative chain reactions. acs.orgresearchgate.net
The antioxidant mechanism is largely governed by the ability of these hydroxyl groups to be easily oxidized. mdpi.com This reactivity is central to its function in scavenging a wide array of reactive oxygen species (ROS). Research, including computational density functional theory (DFT) studies on related caffeates, has elucidated the primary mechanisms through which this occurs:
Hydrogen Atom Transfer (HAT): In non-polar environments, the molecule can directly donate a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, effectively neutralizing it. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): In polar media, the SPLET mechanism is often favored. researchgate.net This process involves the initial deprotonation (loss of a proton, H+) of a hydroxyl group, followed by the transfer of an electron to the radical species.
Electron Transfer-Proton Transfer (ET-PT): This pathway involves the initial transfer of an electron to the free radical, followed by the loss of a proton from the hydroxyl group. acs.org
The efficiency of these processes is dictated by the stability of the resulting phenoxyl radical. The catechol structure is particularly adept at stabilizing this radical through resonance, delocalizing the unpaired electron across the aromatic ring, which makes the initial hydrogen or electron donation more energetically favorable.
Oxidation to Ortho-Quinone and Reactivity
A key aspect of the catechol group's mechanism is its propensity to oxidize into a reactive ortho-quinone. nih.gov This transformation is a two-electron, two-proton oxidation process. While this oxidation is fundamental to its radical-scavenging ability, the resulting o-quinone is an electrophilic species that can interact with other biological molecules. This reactivity underlies not only its antioxidant effects but also other biological interactions, such as its potential as a contact allergen, where it may act as a hapten by binding to proteins. nih.govcore.ac.uk Studies have shown that air oxidation is a critical factor in the formation of these reactive species and subsequent biological activity. nih.gov
Comparative Antioxidant Activity
The paramount importance of the phenolic hydroxyl groups is demonstrated when comparing the antioxidant activity of caffeic acid and its esters to analogues where these groups are absent or modified. For instance, compounds like p-coumaric acid (which has only one hydroxyl group) or ferulic acid (where one hydroxyl is replaced by a methoxy (B1213986) group) consistently show lower antioxidant activity than caffeic acid derivatives. acs.org This underscores that the dihydroxy arrangement is superior for radical scavenging.
While specific comparative data for this compound versus a blocked analogue is not extensively documented, the antioxidant capacity of various caffeic acid esters has been evaluated, showing potent activity attributed to the shared caffeoyl moiety. The data consistently points to the catechol structure as the source of this potent activity.
The following tables present research findings on the antioxidant activity of caffeic acid and its related esters, illustrating the potent free-radical scavenging capacity conferred by the phenolic hydroxyl groups.
Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and Related Compounds
This table shows the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to scavenge 50% of the DPPH free radical. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | IC₅₀ (µg/mL) | Source(s) |
| Caffeic Acid | 1.59 ± 0.06 | nih.gov |
| Rutin Hydrate (B1144303) | 4.68 ± 1.24 | nih.gov |
| Quercetin | 1.89 ± 0.33 | nih.gov |
| Kaempferol | 3.70 ± 0.15 | nih.gov |
Data is presented as mean ± standard deviation.
Table 2: ABTS Radical Scavenging Activity of Caffeic Acid and Esters
This table displays the IC₅₀ values for scavenging the ABTS radical cation. Similar to the DPPH assay, a lower value signifies greater antioxidant potential.
| Compound | IC₅₀ (µg/mL) | Source(s) |
| Caffeic Acid | 1.59 ± 0.06 | nih.gov |
| Phenethyl Caffeate (CAPE) | 5.87 | mdpi.com |
| Benzyl (B1604629) Caffeate | 17.02 | mdpi.com |
| Cinnamyl Caffeate | 11.23 | mdpi.com |
| Gallic Acid Hydrate | 1.03 ± 0.25 | nih.gov |
Data for caffeic acid and gallic acid hydrate are presented as mean ± standard deviation.
These findings collectively affirm that the free phenolic hydroxyl groups on the catechol ring are the indispensable structural feature responsible for the potent oxidative stress mitigation properties of this compound.
Structure Activity Relationship Studies
Influence of Caffeic Acid Moiety on Biological Interactions
The caffeic acid portion of the molecule serves as the fundamental pharmacophore, providing the essential structural features required for certain biological activities. This moiety is characterized by a 3,4-dihydroxyphenyl (catechol) group attached to a propenoic acid backbone. The catechol group is a well-established antioxidant feature, capable of scavenging free radicals, which is a property shared by many caffeate derivatives. smolecule.comacs.org
However, studies comparing caffeic acid with its esters often demonstrate that the free acid form has significantly weaker biological potency. For instance, in anti-candida assays, free caffeic acid exhibited the weakest binding affinity to target enzymes compared to its ester derivatives, including 3-methyl-3-butenyl caffeate. researchgate.netekb.eg This suggests that while the caffeic acid structure provides the necessary chemical scaffold for interaction, its efficacy is substantially enhanced through esterification.
Furthermore, the catechol ring is implicated in the allergenic potential of caffeates. Air oxidation of the catechol group can lead to the formation of reactive o-quinones. acs.org These quinones can then act as haptens, forming adducts with skin proteins and triggering an immune response, such as allergic contact dermatitis. Research has shown that this oxidation process is critical for the sensitization potential of caffeic acid and its esters. acs.org
Impact of the 3-Methyl-3-butenyl Ester Group on Bioactivity
The esterification of caffeic acid with a 3-methyl-3-butenol group creates this compound, a compound with modified physicochemical properties that directly influence its bioactivity. smolecule.com This ester group, often referred to as an isopentenyl or prenyl-type group, increases the lipophilicity of the molecule compared to free caffeic acid. This enhanced lipophilicity can facilitate passage through biological membranes, potentially increasing its bioavailability and interaction with intracellular targets.
Comparative SAR with Isomeric Caffeate Esters
The biological activity of this compound is best understood when compared with its structural isomers and other related caffeate esters. Its common isomers include 3-methyl-2-butenyl (B1208987) caffeate (prenyl caffeate) and 2-methyl-2-butenyl caffeate. mdpi.comnih.gov
Studies on the allergenic potential of propolis constituents have identified caffeate esters as primary sensitizers. acs.org Comparative studies have shown that esters like benzyl (B1604629) caffeate and the isomeric 3-methyl-2-butenyl caffeate can elicit strong allergenic responses, sometimes more potent than that of this compound. acs.orgasm.org Similarly, in anti-candida studies, while this compound and its isomer 3-methyl-2-butenyl caffeate both show reasonable binding affinity to fungal enzymes, other esters like phenylethyl caffeate (CAPE) have demonstrated superior binding scores in some cases. researchgate.netekb.eg This indicates that the precise geometry and electronic properties of the ester group are critical determinants of potency. For instance, the position of the double bond in the butenyl chain (as in the 3-methyl-2-butenyl isomer) can alter the molecule's shape and interaction with target sites. mdpi.com
The following table summarizes the comparative findings for this compound and related esters.
| Compound | Isomer/Type | Observed Activity | Key Findings |
|---|---|---|---|
| This compound | Isoprenyl Ester | Anti-candida, Allergenicity, AChE Inhibition | Contributes significantly to the anti-candida activity of propolis due to its high concentration. ekb.eg Shows moderate acetylcholinesterase (AChE) inhibitory activity. impactfactor.orgresearchgate.net Identified as a contact allergen. acs.org |
| 3-Methyl-2-butenyl caffeate (Prenyl caffeate) | Isoprenyl Ester (Isomer) | Anti-candida, Allergenicity | Considered one of the most active allergenic components in propolis. asm.org Also contributes to the anti-candida activity of propolis extracts. ekb.eg |
| Phenylethyl caffeate (CAPE) | Arylalkyl Ester | Anti-candida, Allergenicity, Anticancer | Often exhibits stronger biological activity. Showed better binding affinity to some candida enzymes than this compound in docking studies. researchgate.netresearchgate.net Also a known contact allergen and possesses chemopreventive properties. acs.orgnih.gov |
| Benzyl caffeate | Arylalkyl Ester | Allergenicity | Identified as a strong allergen in propolis, eliciting positive reactions in a high number of patients. acs.org |
| Methyl caffeate | Alkyl Ester | Anticancer, α-Glucosidase Inhibition | Inhibits the growth of human colon adenocarcinoma cells, though at higher concentrations than CAPE. nih.gov Known as an α-glucosidase inhibitor. wikipedia.org |
| Caffeic Acid | Free Acid | Weak Anti-candida Activity | Exhibits the weakest binding affinity to candida enzymes compared to its esters, highlighting the importance of the ester group for potency. researchgate.netekb.eg |
Molecular Docking and Computational Chemistry Approaches for Target Binding Prediction
Molecular docking and computational studies have provided significant insights into the binding mechanisms of this compound at a molecular level. ekb.eg These in-silico techniques predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target, which is crucial for understanding its potential as a therapeutic agent.
Notably, this compound has been evaluated in docking studies against several enzymes that are targets for anti-candida drug discovery. These targets include N-myristoyltransferase (NMT), thymidylate synthase (TS), and lanosterol (B1674476) 14 α-demethylase. ekb.egresearchgate.net The results from these studies indicate that this compound, along with its isomer 3-methyl-2-butenyl caffeate, demonstrates a good binding affinity towards these enzymes, with binding energies ranging from -6.450 to -7.348 kcal/mol. researchgate.net This supports the experimental findings that these compounds contribute to the antifungal properties of propolis. ekb.eg
However, these studies also reveal that it is not always the most potent binder. In a comparative docking analysis against candida enzymes, phenylethyl-trans-caffeate and palmitic acid were predicted to have more favorable binding poses and lower binding energies in some cases. researchgate.netresearchgate.net For example, in the active site of lanosterol 14 α-demethylase, phenylethyl-trans-caffeate was stabilized by an ionic interaction with the heme group, while this compound showed a different binding mode. ekb.eg
The following table details the results from molecular docking studies involving this compound.
| Target Enzyme | Organism | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| N-myristoyltransferase | Candida albicans | 1IYL | -6.450 researchgate.net |
| Thymidylate synthase | Candida albicans | Homology Model | -7.348 researchgate.net |
| Lanosterol 14 α-demethylase | Candida albicans | 5FSA | -7.149 researchgate.net |
Synthetic Strategies and Derivative Development
Chemical Synthesis of 3-Methyl-3-butenyl Caffeate
This compound is an ester composed of a caffeic acid moiety and a 3-methyl-3-butenyl group. smolecule.com Its chemical synthesis can be accomplished through several established organic chemistry reactions.
Esterification Reaction : The most direct method for synthesizing this compound is the esterification of caffeic acid with 3-methyl-3-butenol. This reaction is typically performed under acidic conditions, which catalyze the condensation of the carboxylic acid and the alcohol. The process often requires heating, and to drive the reaction equilibrium toward the product side, the removal of water, a byproduct, is essential. smolecule.com
Transesterification : An alternative route is transesterification, which involves reacting an existing caffeate ester, such as methyl caffeate, with 3-methyl-3-butenol. In this process, the alkoxy group of the starting ester is exchanged for the 3-methyl-3-butenyl group. smolecule.com
Hydrolysis (as a reverse reaction) : It is also pertinent to note the reverse reaction, hydrolysis. In the presence of an acid or base catalyst and water, this compound can be hydrolyzed back into its constituent parts: caffeic acid and 3-methyl-3-butenol. smolecule.com
Synthesis of Related Caffeic Acid Esters and Analogs
The synthesis of analogs, particularly the widely studied Caffeic Acid Phenethyl Ester (CAPE), provides a broader context for the chemical strategies applicable to caffeate esters. The structural differences in these esters primarily arise from the different alcohols used in their synthesis, which can include open-chain alkyl, aromatic, and heterocyclic alcohols. mdpi.com Various methods have been developed to synthesize these compounds, each with distinct advantages and disadvantages. mdpi.comresearchgate.net
One notable method is the Knoevenagel–Doebner condensation . This approach involves the condensation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) with malonic acid mono-esters. researchgate.net This method is considered convenient as it avoids the use of the more expensive caffeic acid as a starting material. researchgate.net
Other chemical synthesis methods, primarily developed for CAPE but applicable to other esters, include:
Direct Catalysis Method mdpi.comresearchgate.net
Halogen-substituted Hydrocarbon Method : This involves reacting caffeic acid with a halogenated compound like β-phenyl ethyl bromide. nih.gov
Acyl Chloride Method : This strategy involves converting caffeic acid to its more reactive acyl chloride derivative before reacting it with the desired alcohol. mdpi.comresearchgate.net
Wittig Reaction mdpi.comresearchgate.net
| Synthesis Method | Description | Starting Materials (Example) | Reference |
|---|---|---|---|
| Esterification | Direct reaction of caffeic acid with an alcohol under acidic catalysis. | Caffeic acid, 3-methyl-3-butenol | smolecule.com |
| Knoevenagel–Doebner Condensation | Condensation of an aldehyde with a malonic acid mono-ester. | Protocatechualdehyde, Malonic acid mono-esters | researchgate.net |
| Acyl Chloride Method | Conversion of caffeic acid to a more reactive acyl chloride, followed by reaction with an alcohol. | Caffeic acid, Thionyl chloride, Alcohol | mdpi.comresearchgate.net |
| Halogen-substituted Hydrocarbon Method | Alkylation of caffeic acid with a halo-hydrocarbon. | Caffeic acid, β-phenyl ethyl bromide | nih.gov |
Exploration of Novel Derivatives for Enhanced Bioactivity
A primary motivation for synthesizing derivatives of caffeic acid is the pursuit of enhanced or novel biological activities. mdpi.com By modifying the structure of the parent compound, researchers aim to improve properties like antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov
Structure-activity relationship (SAR) studies are crucial in this exploration. For instance, research on CAPE analogs has demonstrated that the α,β-unsaturated double bond and the phenolic hydroxyl groups are essential for cytotoxic activities against cancer cells. asianpubs.org In another study, twenty-one CAPE derivatives were synthesized and evaluated for their cytoprotective effects against H₂O₂-induced cytotoxicity and for their neuritogenic activities. acs.org The results showed that some derivatives exhibited stronger cytoprotective activities than the parent CAPE compound, while others showed potential neuritogenic (nerve growth-promoting) activities. acs.org The modification of the ester group can have significant impacts; studies have shown that amide derivatives of caffeic acid may have lower activity compared to ester derivatives, highlighting the importance of the ester oxygen atoms for certain biological functions. nih.gov
Biocatalytic Approaches for Caffeate Ester Synthesis
Biocatalytic synthesis has emerged as a "green" alternative to traditional chemical methods, often providing higher specificity and milder reaction conditions. researchgate.netmdpi.com Enzymes, particularly lipases, are widely used for the esterification and transesterification of caffeic acid and its derivatives. researchgate.net
Key aspects of biocatalytic approaches include:
Enzyme Selection : Immobilized lipases are frequently chosen for their stability and reusability. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a prominent example and has been used successfully for synthesizing various caffeic acid esters, including enantiopure versions. acs.orgcapes.gov.br
Reaction Media : To overcome the low solubility of substrates in conventional solvents, novel media such as deep eutectic solvents (DES) and ionic liquids (ILs) are employed. mdpi.comnih.gov A study on CAPE synthesis used a DES system where one of the substrates (2-phenylethanol) also functioned as the solvent. mdpi.com Another study on propyl caffeate synthesis found that using the ionic liquid [Bmim][CF₃SO₃] as a medium resulted in a high yield of 98.5%. nih.gov
Process Optimization : Parameters such as temperature, substrate molar ratio, and reaction time are optimized to maximize yield. mdpi.comcapes.gov.br For example, a continuous flow biosynthesis of CAPE in a packed bed microreactor achieved a 93.21% yield in just 2.5 hours, a significant improvement over the 24 hours required for a batch reactor. capes.gov.br Furthermore, the immobilized enzyme could be reused for 20 cycles without a decrease in activity. capes.gov.br
| Product | Enzyme | Reaction Type | Medium | Key Finding/Yield | Reference |
|---|---|---|---|---|---|
| Caffeic Acid Phenethyl Ester (CAPE) | Various lipases (e.g., AnL-IM) | Esterification | Deep Eutectic Solvent (DES) | Demonstrated a promising "green" synthesis method. | mdpi.com |
| Propyl Caffeate | Novozym 435 | Transesterification | Ionic Liquid [Bmim][CF₃SO₃] | 98.5% yield under optimal conditions. | nih.gov |
| (R)-1-methylbutyl caffeate | Novozym 435 | Asymmetric Esterification | Isooctane | Achieved enantiopure ester with >100 E value. | acs.org |
| Caffeic Acid Phenethyl Ester (CAPE) | Novozym 435 | Transesterification | Ionic Liquid [Bmim][Tf₂N] | 93.21% yield in 2.5 hours using a continuous flow microreactor. | capes.gov.br |
Future Research Directions and Translational Potential
Elucidation of Undiscovered Molecular Targets
A critical step towards understanding the therapeutic utility of 3-Methyl-3-butenyl caffeate is the identification of its specific molecular targets. Currently, there is a lack of direct research into the cellular receptors, enzymes, and signaling pathways modulated by this specific compound. Future research should prioritize high-throughput screening assays to identify these targets.
An analogous compound, methyl caffeate, has been shown to target the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which is implicated in cancer metabolism. acs.orgresearchgate.net This finding suggests that other caffeic acid esters, including this compound, may interact with key enzymes in metabolic pathways. Research initiatives should therefore focus on:
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes involved in cancer, inflammation, and metabolic disorders.
Receptor Binding Assays: Investigating the interaction of the compound with various cell surface and nuclear receptors.
Proteomic and Genomic Approaches: Utilizing techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify protein binding partners in an unbiased manner within a cellular context. acs.org
Discovering these molecular interactions is fundamental for elucidating its mechanism of action and guiding the development of targeted therapeutic applications.
Investigation of Novel Biosynthetic Pathways
Understanding how this compound is synthesized in nature can open doors for its sustainable production through biotechnological methods. The biosynthesis is presumed to involve two primary pathways: the phenylpropanoid pathway and a terpenoid pathway.
Phenylpropanoid Pathway: This pathway produces the caffeic acid moiety, starting from the amino acid phenylalanine. d-nb.info Key enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl CoA ligase (4CL) are central to this process. d-nb.info
Isoprenoid Pathway: The 3-methyl-3-butenyl group, an isoprenoid unit, is likely synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). d-nb.info
The novel and uncharacterized step in the biosynthesis of this compound is the final esterification reaction, where caffeic acid is linked to 3-methyl-3-butenol. Future research should aim to identify and characterize the specific enzyme, likely a prenyltransferase, that catalyzes this crucial step in producer organisms like poplars. Elucidating this complete pathway could enable the heterologous expression of the required genes in microbial hosts for scalable and controlled production of the compound.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The accurate detection and quantification of this compound in complex natural matrices are essential for both quality control of natural products and for pharmacokinetic and metabolomic studies. The compound often co-exists with its isomers, such as 3-methyl-2-butenyl (B1208987) caffeate (prenyl caffeate) and 2-methyl-2-butenyl caffeate, making differentiation challenging. mdpi.commdpi.com
Advanced analytical techniques are crucial for this purpose. Methods like Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Tandem Mass Spectrometry (UHPLC-DAD-MS/MS) have proven effective in distinguishing these isomers based on their specific mass fragmentation patterns. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step such as silylation, is also widely used for analyzing propolis and poplar bud extracts. mdpi.comunito.itnih.gov
Future research should leverage these techniques for:
Metabolomics: Applying untargeted and targeted metabolomics to map the distribution of this compound across a wider range of plant and bee products and to study its metabolic fate in biological systems. mdpi.comciim-hannover.de
Trace Analysis: Developing highly sensitive methods for detecting trace amounts of the compound and its metabolites in biological fluids (e.g., plasma, urine), which is vital for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Analytical Technique | Application in this compound Research | References |
| UHPLC-DAD-MS/MS | Detailed profiling and differentiation of caffeate isomers in propolis based on fragmentation patterns. | mdpi.com |
| GC-MS | Identification and quantification in poplar bud and propolis extracts, typically after silylation. | mdpi.comunito.itnih.govresearchgate.net |
| HPLC-PDA-MS | Characterization of phenolic compounds, including caffeate esters, in complex natural substances like poplar absolute. | unito.it |
| LC-MS | Used in dereplication studies to rapidly identify known compounds in propolis extracts. | tjnpr.orgresearchgate.net |
Development of Structure-Based Drug Design Initiatives
Once a validated molecular target for this compound is identified, structure-based drug design can be employed to develop novel therapeutic agents with improved efficacy and specificity. This approach relies on understanding the three-dimensional interaction between the compound and its target protein.
A potential workflow, inspired by research on the related compound methyl caffeate and its interaction with the PHGDH enzyme acs.org, would involve:
Structural Determination: Obtaining the 3D structure of the target protein, ideally co-crystallized with this compound, using techniques like X-ray crystallography or cryo-electron microscopy.
Computational Modeling: Employing molecular docking simulations to visualize the binding mode of the compound within the active or allosteric site of the target. acs.org This helps identify the key amino acid residues and forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Lead Optimization: Synthesizing a library of derivatives by modifying the structure of this compound. These modifications would be guided by the structural insights to enhance binding affinity, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies: Evaluating the synthesized analogues in biological assays to establish a clear relationship between chemical structure and biological activity, leading to the identification of optimized lead compounds for further preclinical development. nih.gov
These initiatives could transform this compound from a simple natural product into a scaffold for developing next-generation targeted therapies.
Q & A
Q. How can 3-Methyl-3-butenyl caffeate be synthesized and purified for research use?
Methodological Answer: this compound can be synthesized via esterification of caffeic acid with 3-methyl-3-butenol using carbodiimide coupling agents or enzymatic catalysis. For purification, column chromatography (silica gel or reverse-phase) is recommended, followed by GC/MS validation to confirm >98% purity, as demonstrated in synthetic protocols for structurally similar prenylated caffeates . Microbial biosynthesis using engineered E. coli strains (e.g., incorporating genes like aroGfbr, ppsA, and tktA) offers an alternative route, though optimization of precursor availability and enzyme specificity is critical .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR spectra to verify ester linkage (δ ~4.6 ppm for allylic protons) and aromatic substitution patterns. Note that IR spectral discrepancies may arise from solvent effects (e.g., nujol vs. KBr pellets) .
- GC/MS : Use electron ionization (EI) at 70 eV to compare retention indices and fragmentation patterns with synthetic standards. Natural samples may co-elute with isomers like 3-methyl-2-butenyl caffeate, requiring high-resolution columns .
- HPLC-UV/DAD : Monitor at 270 nm for cinnamate chromophores, with mobile phases of acetonitrile/water (0.1% formic acid) to resolve stereoisomers .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
Methodological Answer: The E (trans) and Z (cis) isomers of caffeate derivatives exhibit distinct bioactivity due to differences in molecular geometry and hydrogen-bonding capacity. For example, E-isomers show stronger antiproliferative effects in cancer cell lines (e.g., HCT-116 colon cancer) by enhancing interactions with cellular kinases or transcription factors. To study this, isolate isomers via chiral chromatography and compare dose-response curves in cell viability assays. Computational docking (e.g., AutoDock Vina) can further predict binding affinities to targets like EGFR or MAPK .
Q. What are the challenges in optimizing the microbial biosynthesis of this compound?
Methodological Answer: Key challenges include:
- Precursor Limitation : Ensure sufficient shikimate pathway flux (e.g., overexpressing aroL and tyrAfbr) to supply caffeic acid .
- Enzyme Compatibility : Screen acyltransferases (e.g., AtHCT from Arabidopsis) for regioselective esterification with 3-methyl-3-butenol.
- Toxicity Mitigation : Use in-situ product removal (ISPR) techniques, such as adsorption resins, to counteract cytotoxicity of prenyl alcohols.
- Yield Optimization : Employ fed-batch fermentation with dynamic control of dissolved oxygen and pH to enhance titers beyond 78.8 mg/L (achieved for ethyl caffeate) .
Q. How can conflicting data on the antiproliferative mechanisms of this compound be resolved?
Methodological Answer: Contradictions in mechanistic studies (e.g., ROS-dependent vs. ROS-independent apoptosis) may arise from cell-type specificity or assay conditions. To address this:
- Multi-Omics Profiling : Combine RNA-seq and phosphoproteomics to identify conserved signaling nodes (e.g., PI3K/AKT) across cancer models .
- Kinase Profiling : Use PamChip® peptide arrays to quantify kinase inhibition potency.
- ROS Scavenger Controls : Include N-acetylcysteine (NAC) in viability assays to isolate ROS-mediated effects .
Data Contradiction Analysis
Q. Why do NMR spectral data for this compound vary across studies?
Methodological Answer: Discrepancies in NMR shifts (e.g., δ 4.47 vs. 4.66 ppm for allylic protons) often stem from:
- Solvent Effects : Chemical shifts in nujol differ from deuterated solvents (e.g., CDCl₃ or DMSO-d₆) .
- Isomeric Purity : Contamination with 3-methyl-2-butenyl isomers alters splitting patterns.
- Typographical Errors : Cross-validate literature data with raw spectra or synthetic replicates, as noted in corrected publications .
Methodological Tables
Q. Table 1. Key Synthetic and Biosynthetic Parameters
| Parameter | Synthetic Route | Microbial Biosynthesis |
|---|---|---|
| Yield | 60-75% (after purification) | 38.6–78.8 mg/L (varies by strain) |
| Purity | >98% (GC/MS) | >90% (HPLC) |
| Key Challenges | Isomer separation | Precursor availability |
Q. Table 2. Antiproliferative Activity in Cancer Models
| Cell Line | IC₅₀ (μM) | Proposed Mechanism |
|---|---|---|
| HCT-116 (colon) | 12.4 ± 1.2 | ROS-dependent apoptosis |
| KYSE-30 (esophageal) | 18.9 ± 2.1 | Cell cycle arrest (G2/M phase) |
| NCI-N87 (gastric) | 24.7 ± 3.4 | EGFR phosphorylation inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
